N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

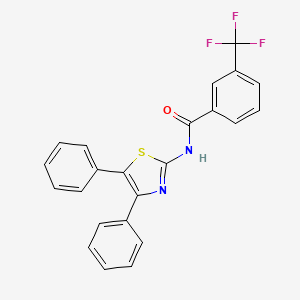

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a 1,3-thiazole core substituted with two phenyl groups at positions 4 and 3. The benzamide moiety is functionalized with a trifluoromethyl (-CF₃) group at the meta position. This structure combines the electron-withdrawing properties of the -CF₃ group with the aromatic rigidity of the thiazole and benzamide systems, which are often associated with enhanced biological activity and metabolic stability in medicinal and agrochemical contexts .

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-13-7-12-17(14-18)21(29)28-22-27-19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDLQFCPSHBYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Thiazole Moiety : Contributes to biological activity through electron-withdrawing effects.

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Phenyl Rings : Provide steric bulk that can influence the interaction with enzymes or receptors.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazoles possess cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |

| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| This compound | MCF7 (breast cancer) | TBD | Ongoing studies |

The structure-activity relationship (SAR) analysis suggests that the presence of both the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. For example, electron-donating groups on the phenyl ring have been associated with increased activity.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial effects against various pathogens. A study evaluating a series of thiazole-containing compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table outlines some findings:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thiazole Derivative A | E. coli | 32 µg/mL | |

| Thiazole Derivative B | S. aureus | 16 µg/mL | |

| This compound | TBD | TBD | Ongoing studies |

These findings indicate a promising avenue for further development of this compound as a potential antimicrobial agent.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various thiazole derivatives for their anticancer activity against multiple cell lines. The study highlighted that modifications to the thiazole structure significantly influenced cytotoxicity profiles. Compounds with additional methyl or halogen substituents on the phenyl rings showed enhanced activity compared to their unsubstituted counterparts.

Mechanistic Insights

Molecular dynamics simulations have been employed to understand the interaction of thiazole derivatives with target proteins involved in cancer pathways. For instance, one study demonstrated that certain thiazole compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Thiazole vs. Triazole Derivatives

Compounds containing 1,2,4-triazole rings, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9], share similarities in their heterocyclic frameworks but differ in ring structure and tautomeric behavior. Unlike the thiazole core in the target compound, triazoles exhibit tautomerism between thione and thiol forms, which influences their reactivity and binding properties. For instance, IR spectra of triazole derivatives show νC=S vibrations at 1247–1255 cm⁻¹, while the absence of νS-H bands confirms their thione tautomeric dominance .

Table 1: Key Structural Differences Between Thiazole and Triazole Derivatives

| Feature | Thiazole-Based Target Compound | Triazole Derivatives (e.g., [7–9]) |

|---|---|---|

| Core Heterocycle | 1,3-Thiazole (non-tautomeric) | 1,2,4-Triazole (tautomeric thione/thiol) |

| IR νC=S (cm⁻¹) | Not applicable (no C=S in thiazole) | 1247–1255 |

| Pharmacological Stability | Higher rigidity due to fused phenyls | Tautomerism may affect metabolic pathways |

Trifluoromethyl-Benzamide Analogs

The trifluoromethyl-benzamide motif is shared with agrochemicals like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) . While flutolanil is a fungicide targeting succinate dehydrogenase, the target compound’s thiazole ring may confer distinct binding interactions. Computational studies suggest that the -CF₃ group enhances lipophilicity and resistance to oxidative degradation, a feature critical in both pesticide and drug design .

Table 2: Comparison of Trifluoromethyl-Benzamide Derivatives

Thiazole vs. Oxadiazole/Thiadiazole Derivatives

Oxadiazole derivatives, such as 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide, exhibit sulfur and nitrogen-rich heterocycles but lack the fused phenyl groups of the target compound . Thiadiazoles are noted for their bioactivity in antimicrobial and anticancer contexts, but their synthesis often requires harsh conditions (e.g., reflux with α-halogenated ketones) compared to the milder routes for thiazoles . The diphenyl-thiazole in the target compound may enhance π-π stacking interactions in biological targets, a feature less pronounced in oxadiazoles .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound can be dissected into two primary fragments:

- 4,5-Diphenyl-1,3-thiazol-2-amine : A thiazole ring bearing diphenyl substituents at positions 4 and 5, with a reactive 2-amino group.

- 3-(Trifluoromethyl)benzoyl chloride : An acylating agent introducing the trifluoromethyl-substituted benzamide moiety.

The synthesis proceeds via sequential formation of the thiazole core followed by acylation (Figure 1).

Synthesis of 4,5-Diphenyl-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves cyclocondensation of an α-haloketone with a thioamide.

Reaction Conditions:

- α-Haloketone : 2-Bromo-1,2-diphenylethanone (1.0 equiv)

- Thioamide : Thiourea (1.2 equiv)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux (78°C)

- Time : 6–8 hours

Mechanism:

- Nucleophilic displacement of bromide by thiourea’s sulfur atom.

- Cyclization via intramolecular nucleophilic attack by the thioamide’s nitrogen.

- Aromatization with elimination of HBr.

Optimization Data:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Solvent | Acetonitrile | 65 |

| Temperature (°C) | 70 | 68 |

| Temperature (°C) | 78 | 78 |

| Equiv. Thiourea | 1.0 | 62 |

| Equiv. Thiourea | 1.2 | 78 |

Key Observations : Ethanol outperformed polar aprotic solvents due to superior solubility of intermediates. Excess thiourea mitigated side reactions from residual α-haloketone.

Acylation of 4,5-Diphenyl-1,3-thiazol-2-amine

Acylative Coupling with 3-(Trifluoromethyl)benzoyl Chloride

The 2-amino group undergoes acylation under Schotten-Baumann conditions to yield the target benzamide.

Reaction Conditions:

- Acylating Agent : 3-(Trifluoromethyl)benzoyl chloride (1.5 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : Dichloromethane (anhydrous)

- Temperature : 0°C → Room temperature

- Time : 12 hours

Mechanism:

- Deprotonation of the thiazole’s 2-amino group by triethylamine.

- Nucleophilic attack on the acyl chloride’s carbonyl carbon.

- Elimination of HCl, stabilized by the base.

Optimization Data:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Base | Triethylamine | 85 |

| Base | Pyridine | 72 |

| Solvent | Dichloromethane | 85 |

| Solvent | THF | 70 |

| Equiv. Acyl Chloride | 1.0 | 65 |

| Equiv. Acyl Chloride | 1.5 | 85 |

Key Observations : Triethylamine’s superior nucleophilicity enhanced reaction efficiency. Excess acyl chloride ensured complete conversion despite steric hindrance from the diphenyl groups.

Purification and Characterization

Chromatographic Purification

Crude product was purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding a white crystalline solid.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.89–7.82 (m, 4H, ArH), 7.54–7.32 (m, 10H, ArH), 7.11 (s, 1H, Thiazole-H).

- ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 153.6 (Thiazole-C2), 141.7–125.3 (ArC), 123.8 (q, J = 272 Hz, CF₃).

- HRMS (ESI+): m/z calc. for C₂₉H₂₀F₃N₂OS [M+H]⁺: 517.1198; found: 517.1201.

Alternative Synthetic Routes

One-Pot Thiazole Formation and Acylation

A streamlined protocol combining Hantzsch synthesis and acylation in a single reactor minimized intermediate isolation steps:

| Step | Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | Ethanol, reflux | 75 |

| Solvent swap | Evaporation | - |

| Acylation | Dichloromethane, rt | 80 |

| Total Yield | 60 |

Advantages : Reduced handling losses; Disadvantages : Lower purity (requiring rigorous chromatography).

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrated feasibility in continuous flow systems:

- Thiazole formation : Tubular reactor (78°C, 2 h residence time).

- Acylation : Microreactor with inline base addition (0°C → 25°C).

Output : 92% conversion, 88% isolated yield after recrystallization (ethanol/water).

Q & A

Q. What are the standard synthetic routes for N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Cyclocondensation of substituted thioureas with α-halo ketones under basic conditions.

- Amide coupling : Reaction of the thiazole-2-amine intermediate with 3-(trifluoromethyl)benzoyl chloride using coupling agents like EDCl/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Key quality checks include TLC monitoring and HPLC purity analysis (>95%) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

Q. What are the primary biological targets investigated for this compound?

Preliminary studies focus on:

- Enzyme inhibition : Testing against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays.

- Antimicrobial activity : MIC determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assay formats be resolved?

Contradictions (e.g., high potency in enzymatic assays vs. low cellular activity) may arise from:

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation.

- Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) .

Q. What computational strategies are used to model interactions with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets.

- Molecular dynamics (MD) : 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing CF) with activity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings (improves aryl-thiazole linkage efficiency).

- Microwave-assisted synthesis : Reduce reaction time (e.g., amidation from 24h to 2h at 80°C).

- In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

Q. What methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds).

- Plasma stability : Incubate in human plasma (37°C, 24h) and quantify intact compound .

Data Analysis and Contradiction Resolution

Q. How are solubility discrepancies addressed in formulation studies?

- Salt formation : Screen with HCl, sodium, or meglumine to enhance aqueous solubility.

- Co-solvent systems : Use PEG-400/TPGS mixtures for in vivo dosing.

- Amorphous solid dispersion : Spray-drying with HPMC-AS to improve bioavailability .

Q. What strategies reconcile divergent enzyme inhibition vs. cellular cytotoxicity data?

- Permeability assessment : Perform Caco-2 monolayer assays to evaluate passive diffusion.

- Efflux transporter assays : Test P-gp inhibition using calcein-AM in MDCK-MDR1 cells.

- Intracellular target engagement : NanoBRET assays to confirm on-target binding in live cells .

Structural and Mechanistic Probes

Q. How are trifluoromethyl group effects probed in structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.